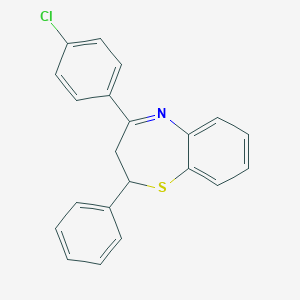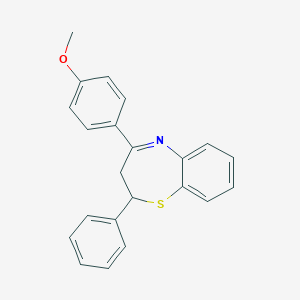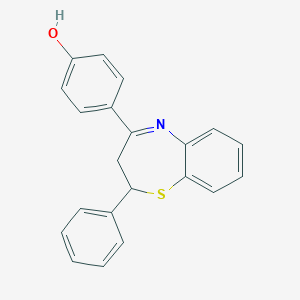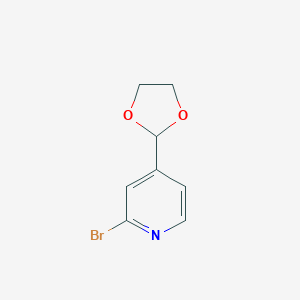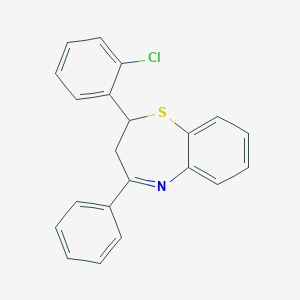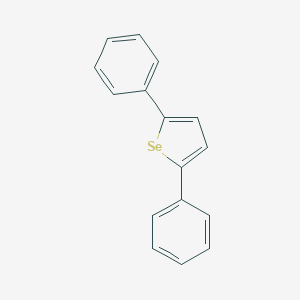
2,5-Diphenylselenophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diphenylselenophene is a heterocyclic compound that contains selenium and is widely used in scientific research. It is a member of the selenophene family and has a unique structure that makes it a versatile compound for various applications.
科学研究应用
2,5-Diphenylselenophene has various scientific research applications. It is widely used as a building block for organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). It is also used as a catalyst in organic reactions, such as Suzuki coupling, Sonogashira coupling, and Stille coupling. Moreover, it is used as a probe in fluorescence-based assays for the detection of biomolecules.
作用机制
The mechanism of action of 2,5-Diphenylselenophene is not fully understood. However, it is believed that the selenium atom in the molecule plays a crucial role in its biological activity. It is thought to act as a nucleophile and form covalent bonds with biological molecules, such as proteins and DNA. This interaction can lead to changes in the structure and function of these molecules, resulting in various biochemical and physiological effects.
生化和生理效应
2,5-Diphenylselenophene has been shown to exhibit various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells. It can also inhibit the activity of enzymes that are involved in the production of reactive oxygen species (ROS). Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have anticancer properties and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
2,5-Diphenylselenophene has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also stable under various conditions and can be stored for a long time. Moreover, it has a unique structure that makes it a versatile compound for various applications. However, 2,5-Diphenylselenophene has some limitations. It is toxic and can cause harm to humans and animals. Therefore, it should be handled with care and disposed of properly. Additionally, it is expensive, which can limit its use in some experiments.
未来方向
There are several future directions for the research on 2,5-Diphenylselenophene. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its use as a probe for the detection of biomolecules in vivo. Moreover, it can be used as a building block for the synthesis of new organic electronic materials with improved performance. Additionally, the development of new synthetic methods for the preparation of 2,5-Diphenylselenophene can lead to more efficient and cost-effective production.
Conclusion
In conclusion, 2,5-Diphenylselenophene is a versatile compound with various scientific research applications. It is easy to synthesize and has a unique structure that makes it a useful building block for organic electronic materials. It has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. However, it has some limitations, such as toxicity and high cost. The future directions for research on 2,5-Diphenylselenophene include exploring its potential as a therapeutic agent, developing new synthetic methods, and investigating its use as a probe for the detection of biomolecules.
合成方法
The synthesis of 2,5-Diphenylselenophene involves the reaction of phenyl lithium with diphenyl diselenide. The reaction is carried out in anhydrous ether and is catalyzed by copper iodide. The resulting product is then purified by column chromatography. This method is considered the most efficient and widely used for the synthesis of 2,5-Diphenylselenophene.
属性
CAS 编号 |
18782-55-3 |
|---|---|
产品名称 |
2,5-Diphenylselenophene |
分子式 |
C16H12Se |
分子量 |
283.2 g/mol |
IUPAC 名称 |
2,5-diphenylselenophene |
InChI |
InChI=1S/C16H12Se/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
BQQKIUFJWFHJTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C([Se]2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C([Se]2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



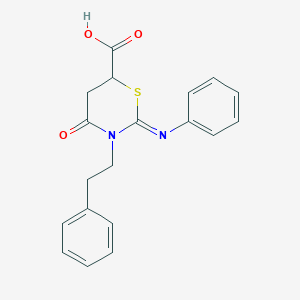
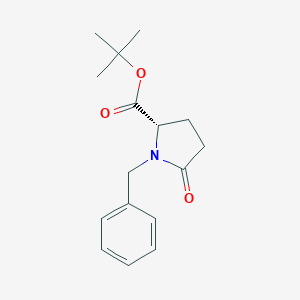
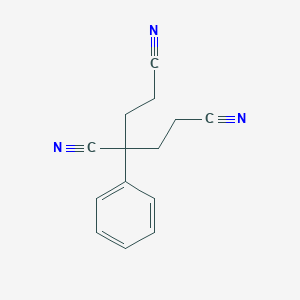
![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
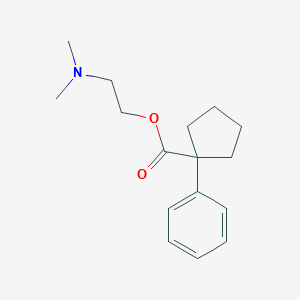
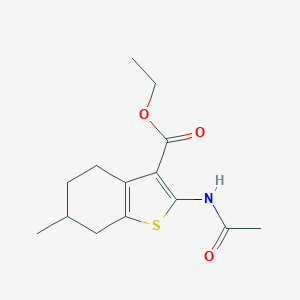
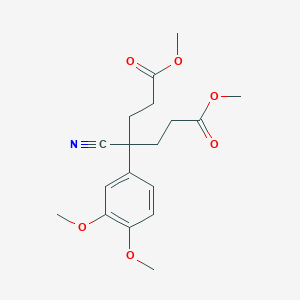
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
